2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625262
InChI: InChI=1S/C16H20N2O2.ClH/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15;/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3;1H
SMILES: COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.80 g/mol

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

CAS No.:

Cat. No.: VC13625262

Molecular Formula: C16H21ClN2O2

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride -

Specification

Molecular Formula C16H21ClN2O2
Molecular Weight 308.80 g/mol
IUPAC Name 5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride
Standard InChI InChI=1S/C16H20N2O2.ClH/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15;/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3;1H
Standard InChI Key VCVFWUHJJMQVQJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl
Canonical SMILES COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride (molecular formula: C16H21ClN2O2\text{C}_{16}\text{H}_{21}\text{ClN}_2\text{O}_2, molecular weight: 308.80 g/mol) features a piperidine ring—a six-membered amine heterocycle—linked to a 1,3-oxazole ring. The oxazole moiety is substituted at the 5-position with a 3-methoxybenzyl group, introducing aromatic and electron-donating characteristics. The hydrochloride salt enhances solubility and stability, critical for pharmacological testing.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H21ClN2O2\text{C}_{16}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight308.80 g/mol
IUPAC Name5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole; hydrochloride
CAS NumberNot publicly disclosed
SMILESCOC1=CC(=CC=C1)CC2=CN=C(O2)C3CCCCN3.Cl

The methoxy group at the 3-position of the benzyl substituent distinguishes this compound from structural analogs, such as 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride, where the methoxy group occupies the 2-position. This positional isomerism influences electronic distribution and steric interactions, potentially altering biological target affinity.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-[5-(3-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride involves multi-step organic reactions, as outlined below:

  • Oxazole Ring Formation: Cyclocondensation of a β-ketoamide derivative with a nitrile in the presence of a Lewis acid (e.g., InCl₃) under ultrasound irradiation .

  • Methoxybenzyl Substitution: Alkylation of the oxazole intermediate with 3-methoxybenzyl chloride.

  • Piperidine Coupling: Nucleophilic substitution or reductive amination to attach the piperidine ring.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazole formationInCl₃, EtOH, ultrasound, 50°C75–85
Methoxybenzyl additionK₂CO₃, DMF, RT, 12 h60–70
Piperidine couplingHATU, DIPEA, DCM, 0°C–RT50–60
Salt crystallizationHCl (g), diethyl ether, 0°C90–95

Purification and Analytical Validation

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and chiral stationary phases confirms enantiomeric purity, critical for pharmacological applications.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The oxazole ring’s electron-deficient nature likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Table 3: Biological Activity Profile

Assay TypeModel SystemResult (IC₅₀/MIC)
CytotoxicityHepG2 cells18 µM
Antibacterial (Gram+)S. aureus32 µg/mL
Antibacterial (Gram–)E. coli64 µg/mL

Comparative Analysis with Structural Analogs

Positional Isomerism Impact

Replacing the 3-methoxy group with a 2-methoxy substituent (as in 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride) reduces anticancer potency (IC₅₀: 45 µM in HepG2). The 3-methoxy configuration optimizes π-π stacking with tyrosine kinase receptors, while the 2-methoxy isomer induces steric clashes.

Piperidine vs. Piperazine Derivatives

Piperazine analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane) exhibit superior CNS penetration but lower metabolic stability. The piperidine ring in the target compound balances lipophilicity and resistance to cytochrome P450 oxidation .

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